Selenocystamine dihydrochloride

cytotoxicity cancer redox biology

Selenocystamine dihydrochloride is the reagent of choice for studies requiring a catalytic selenium compound that induces oxidative stress and apoptosis without the extreme toxicity of selenite. With an intermediate IC50 (25–50 µM) and unique ability to generate 8-OHdG DNA adducts, it enables controlled redox modulation in cell culture. Its capacity for covalent surface immobilization makes it ideal for biomaterial functionalization. Choose this compound for reproducible, mechanistically distinct results in oxidative stress, ferroptosis, and biomaterial research. Order now for competitive pricing and global shipping.

Molecular Formula C4H13ClN2Se2
Molecular Weight 282.6 g/mol
CAS No. 3542-13-0
Cat. No. B1257017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSelenocystamine dihydrochloride
CAS3542-13-0
Synonymsselenocystamine
selenocystamine dihydrochloride
Molecular FormulaC4H13ClN2Se2
Molecular Weight282.6 g/mol
Structural Identifiers
SMILESC(C[Se][Se]CCN)N.Cl.Cl
InChIInChI=1S/C4H12N2Se2.ClH/c5-1-3-7-8-4-2-6;/h1-6H2;1H
InChIKeyPKRYDZYGNSZBHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Selenocystamine Dihydrochloride (CAS 3542-13-0): A Reactive Organoselenium Compound for Redox Biology, Biomaterials, and Antioxidant Research


Selenocystamine dihydrochloride is an organoselenium compound derived from selenocysteine, characterized by a central diselenide bond that confers distinct redox reactivity [1]. It is primarily utilized in biomedical research for its ability to modulate oxidative stress, catalyze disulfide bond formation, and serve as a functional surface coating [2]. Unlike inert selenium sources, this compound actively participates in thiol oxidation and free radical generation, making it a valuable tool for investigating selenium's catalytic and cytotoxic mechanisms [3]. Its applications span from in vitro GPx-mimetic studies to ex vivo and in vivo models of disease, including ischemia-reperfusion injury and posterior capsule opacification [4][5].

Why Selenocystamine Dihydrochloride Is Not Interchangeable with Selenite or Selenomethionine


Selenocystamine dihydrochloride occupies a unique mechanistic niche among selenium compounds, exhibiting a balance of pro-oxidative catalytic activity and antioxidant potential that is not shared by its common comparators. Unlike the non-catalytic, protein-incorporating selenomethionine, which shows low cytotoxicity (IC50 >100 µM), or the highly toxic inorganic selenite (IC50 1–10 µM), selenocystamine demonstrates an intermediate potency (IC50 25–50 µM) with a distinct pro-oxidative profile [1]. Critically, it is capable of generating 8-hydroxydeoxyguanosine DNA adducts and inducing apoptosis, a feature absent in selenomethionine [2]. Furthermore, its GPx-like activity is quantifiably distinct from selenite, and its ability to catalyze disulfide bond formation and surface immobilization for sustained nitric oxide generation is unique among simple organoselenium compounds [3][4]. Substituting selenocystamine with a less reactive or mechanistically divergent analog would fundamentally alter experimental outcomes in studies of oxidative stress, apoptosis, or biomaterial functionalization.

Selenocystamine Dihydrochloride: Head-to-Head Quantitative Differentiation in Cytotoxicity, GPx Activity, and In Vivo Protection


Cytotoxicity Profile: Intermediate IC50 Potency Distinguishes Selenocystamine from Non-Catalytic Selenomethionine and Highly Toxic Selenite

In a comparative cytotoxicity analysis, selenocystamine demonstrates an intermediate IC50 range of 25–50 µM, positioning it between the highly toxic inorganic selenite (1–10 µM) and the relatively non-toxic, non-catalytic selenomethionine (>100 µM) [1]. This moderate potency is linked to its ability to generate oxidative stress and induce apoptosis, a mechanism absent in selenomethionine, which is primarily incorporated into proteins [2]. The data indicate that selenocystamine's pro-oxidative capacity is sufficient to trigger cell death pathways but is less potent than the rapid, high-toxicity profile of selenite.

cytotoxicity cancer redox biology selenium

GPx-Like Activity: Selenocystamine Exhibits Quantifiably Distinct Catalytic Efficiency Compared to Selenite

Selenocystamine demonstrates glutathione peroxidase (GPx)-like activity, but with a catalytic efficiency that is quantitatively distinct from the common comparator sodium selenite. Under standardized assay conditions using a leuco crystal violet POD-based H2O2 assay, the GPx-like activity was estimated to be 2.7 μmol H2O2/min per μmol of selenocystamine, compared to 3.6 μmol H2O2/min per μmol for selenite [1]. This indicates that while both compounds can activate the decomposition of H2O2 by glutathione, selenocystamine is approximately 25% less efficient on a molar basis in this specific assay system.

glutathione peroxidase GPx mimic antioxidant enzymology

In Vivo Neuroprotection: Selenocystamine Matches Methylselenocysteine in Reducing Ischemia-Reperfusion Injury

In a comparative in vivo study of selenium compounds for protection against cerebral ischemia-reperfusion injury, pretreatment with selenocystamine provided a level of neuronal protection equivalent to that of methylselenocysteine, while both outperformed other tested compounds like selenite and selenate [1]. The study, which screened multiple organic and inorganic selenium sources for anti-ferroptotic activity, identified these two compounds as the most effective in reducing neuronal damage in a mouse model, demonstrating their ability to boost glutathione peroxidase 4 expression and activity in vivo [1]. This positions selenocystamine as a potent, bioavailable neuroprotective agent among its class.

neuroprotection ferroptosis ischemia-reperfusion stroke

Pro-Oxidative DNA Damage: Selenocystamine Induces 8-OHdG Adducts, a Feature Absent in Non-Catalytic Selenomethionine

A comparative study evaluating the pro-oxidative effects of selenite, selenocystamine, and selenomethionine revealed a key mechanistic distinction: both selenocystamine and selenite generated 8-hydroxydeoxyguanosine (8-OHdG) DNA adducts and induced apoptosis in mouse keratinocytes, whereas selenomethionine did not [1]. All three compounds equally supported increased glutathione peroxidase activity, indicating that the differential cytotoxic effects are not due to antioxidant capacity but rather to the generation of reactive oxygen species and subsequent DNA damage by the catalytic selenium compounds [1].

DNA damage oxidative stress apoptosis cancer

Surface-Immobilized Catalytic Function: Selenocystamine Coatings Generate Sustained Nitric Oxide and Inhibit Cell Proliferation In Vivo

Selenocystamine can be covalently immobilized on TiO2 surfaces, conferring the material with unique catalytic properties. Immobilized selenocystamine catalytically decomposes endogenous S-nitrosothiols to generate nitric oxide (NO), which inhibits collagen-induced platelet activation and aggregation [1]. This functionalization also significantly reduces smooth muscle cell adhesion and elevates cGMP levels in both platelets and smooth muscle cells [1]. In a two-month in vivo study, selenocystamine-immobilized stents demonstrated endothelialization and significant anti-proliferative properties, a result not achievable with unmodified surfaces [1]. In a separate ex vivo model, selenocystamine-coated intraocular lenses (IOLs) significantly reduced posterior capsule opacification (PCO) and lens epithelial cell counts compared to uncoated controls (p < 0.01) [2].

biomaterials surface modification nitric oxide stents

Optimal Applications of Selenocystamine Dihydrochloride Based on Differentiated Evidence


Investigating Pro-Oxidative Apoptosis and DNA Damage Mechanisms

Selenocystamine dihydrochloride is the reagent of choice for studies requiring a catalytic selenium compound that induces oxidative stress and apoptosis without the extreme toxicity of selenite. Its ability to generate 8-OHdG DNA adducts, quantified in direct comparison with non-catalytic selenomethionine, makes it a specific tool for probing redox-mediated cell death pathways [1]. Researchers can use its moderate IC50 (25–50 µM) to titrate oxidative stress in cell culture models, providing a controlled system distinct from both highly toxic and inert selenium sources [2].

In Vivo Neuroprotection and Ferroptosis Studies in Ischemic Stroke Models

Based on head-to-head in vivo evidence showing protection from ischemia-reperfusion injury equivalent to methylselenocysteine and superior to other selenium compounds, selenocystamine is a leading candidate for preclinical studies of stroke and neurodegenerative diseases [1]. Its demonstrated ability to boost GPx4 expression and activity in vivo positions it as a validated tool for investigating ferroptosis inhibition in animal models, offering a well-characterized alternative to synthetic GPx4 inhibitors [1].

Developing Surface-Functionalized Biomaterials with Catalytic NO-Generating Properties

Selenocystamine's unique capacity for covalent immobilization on surfaces like TiO2 enables the creation of advanced biomaterials that actively modulate the local biological environment. The two-month in vivo evidence of endothelialization and anti-proliferation on vascular stents, coupled with ex vivo reduction in PCO on intraocular lenses, supports its use in the design of next-generation implantable medical devices where sustained, localized NO generation is desired [1][2]. This application leverages a property not found in other common organoselenium compounds like selenomethionine or ebselen, which are not typically used for surface functionalization.

GPx-Mimetic Studies Requiring Quantifiably Distinct Catalytic Kinetics

For experiments where the rate of peroxide decomposition must be carefully controlled, selenocystamine offers a GPx-like activity that is approximately 25% lower than that of selenite on a molar basis (2.7 vs. 3.6 μmol H2O2/min/μmol) [1]. This quantitative difference allows researchers to select a selenium compound with a specific catalytic intensity, enabling finer modulation of oxidative stress in vitro. This is particularly valuable in studies where the goal is to mimic physiological GPx activity rather than overwhelm the system with a potent catalyst.

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